O-But-2-enyl-hydroxylamine hydrochloride

Description

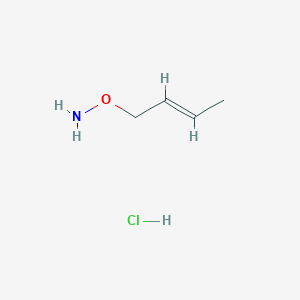

Structure

3D Structure of Parent

Properties

IUPAC Name |

O-[(E)-but-2-enyl]hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-2-3-4-6-5;/h2-3H,4-5H2,1H3;1H/b3-2+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJFWQSEOAELRV-SQQVDAMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113211-42-0 | |

| Record name | Hydroxylamine, O-(2E)-2-butenyl-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113211-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Significance Within the Hydroxylamine Compound Class

Hydroxylamine (B1172632) and its derivatives are a cornerstone of modern organic and medicinal chemistry. The introduction of an oxygen atom attached to the nitrogen atom imparts unique reactivity compared to simple amines. O-substituted hydroxylamines, including O-alkenyl variants like O-but-2-enyl-hydroxylamine hydrochloride, are of particular interest for several reasons.

The presence of the N-O bond makes these compounds valuable as synthetic intermediates. rsc.org They can serve as precursors to a wide array of functional groups and heterocyclic systems. For instance, O-alkylhydroxylamines have been investigated as rationally designed mechanism-based inhibitors of enzymes such as indoleamine 2,3-dioxygenase-1 (IDO1), a target in cancer immunotherapy. nih.gov The design of these inhibitors mimics a proposed alkylperoxy intermediate state in the enzyme's mechanism. nih.gov

Furthermore, the incorporation of an N,N,O-trisubstituted hydroxylamine moiety is being explored as a bioisosteric replacement for more common functional groups in drug discovery. This strategy can lead to favorable changes in physicochemical properties like lipophilicity, metabolic stability, and plasma protein binding, which are critical for the development of new therapeutic agents. nih.gov

Historical Context of O Substituted Hydroxylamines in Advanced Organic Synthesis

O-Alkylation Approaches to O-Alkenyl Hydroxylamines

O-alkylation serves as a primary route to O-alkenyl hydroxylamines. This strategy involves the reaction of a hydroxylamine derivative, where the nitrogen is often protected to prevent N-alkylation, with an electrophilic alkenyl source. The choice of reagents and reaction conditions is critical for achieving the desired outcome.

A direct and efficient method for preparing O-substituted hydroxylamines involves the O-alkylation of N-hydroxycarbamates, such as tert-butyl N-hydroxycarbamate, with electrophiles. organic-chemistry.org This two-step process, which avoids the use of hydrazine, typically concludes with an acidic deprotection to yield the target hydroxylamine hydrochloride. organic-chemistry.org

To facilitate the alkylation, alcohols like but-2-en-1-ol (B7822390) are first converted into more reactive electrophiles. A common approach is the transformation of the alcohol into its corresponding methanesulfonate (B1217627) (mesylate). organic-chemistry.org Mesylates are excellent leaving groups, making the subsequent nucleophilic substitution by the N-hydroxycarbamate more efficient. masterorganicchemistry.com The procedure begins with the mesylation of the alcohol, followed by its reaction with the N-hydroxycarbamate to form an O-alkenyl-N-(tert-butoxycarbonyl)hydroxylamine intermediate. organic-chemistry.org The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group with a strong acid, such as hydrogen chloride in diethyl ether, to produce the desired O-alkenyl-hydroxylamine hydrochloride as a crystalline solid. organic-chemistry.org

| Starting Alcohol | Intermediate Mesylate | Base | Temperature | Overall Yield (%) |

|---|---|---|---|---|

| Primary Alcohols (e.g., Ethanol) | Ethyl Mesylate | DBU | 25°C | 75-88 |

| Secondary Alcohols (e.g., Cyclohexanol) | Cyclohexyl Mesylate | DBU | >25°C | 64-70 |

When the alkenyl group contains a stereocenter, controlling the stereochemical outcome of the alkylation is crucial. The direct alkylation of an N-hydroxycarbamate with an alcohol mesylate typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. A hallmark of the SN2 reaction is the inversion of configuration at the electrophilic carbon center. Therefore, if a chiral, enantiomerically pure but-2-enyl mesylate is used as the precursor, the resulting O-but-2-enyl-hydroxylamine product will exhibit the opposite stereochemistry. This predictable stereochemical outcome is a significant advantage of this synthetic route. acs.org

The Mitsunobu reaction is a powerful and widely used method for the synthesis of O-alkylhydroxylamines from primary or secondary alcohols. nih.govnih.gov This reaction facilitates the dehydrative condensation of an alcohol with a pronucleophile, typically an N-hydroxyimide such as N-hydroxyphthalimide, in the presence of a phosphine (B1218219) and an azodicarboxylate. nih.govacs.org The process involves the activation of the alcohol by the Mitsunobu reagents, followed by nucleophilic attack by the N-hydroxyimide. organic-synthesis.com

A key feature of the Mitsunobu reaction is the complete inversion of stereochemistry at the alcohol's chiral center, making it highly valuable for asymmetric synthesis. acs.org After the initial condensation, the resulting N-alkoxyphthalimide intermediate is deprotected, often using hydrazine or methylamine, to release the free O-alkylhydroxylamine. nih.govnih.gov The final product is then typically isolated as its hydrochloride salt. nih.gov The versatility of this reaction allows for the synthesis of a diverse array of O-alkylhydroxylamines in moderate to high yields. acs.orgnih.gov

| Component | Example Reagent | Typical Stoichiometry (equiv.) | Reference |

|---|---|---|---|

| Alcohol | But-2-en-1-ol | 1.0 | acs.org |

| Pronucleophile | N-Hydroxyphthalimide | ~1.0-1.2 | nih.gov |

| Phosphine | Triphenylphosphine (TPP) | ~1.5 | organic-synthesis.com |

| Azodicarboxylate | Diisopropyl azodicarboxylate (DIAD) | ~1.5 | organic-synthesis.com |

| Deprotection Agent | Hydrazine | - | nih.gov |

Transition-metal catalysis offers a highly selective method for the synthesis of O-alkenyl hydroxylamines, particularly through allylic substitution reactions. nih.gov In these reactions, the oxygen atom of a hydroxylamine derivative, typically one bearing an N-electron-withdrawing group to enhance its nucleophilicity, acts as the nucleophile. nih.govorganic-chemistry.org

A significant advantage of this approach is the ability to control the regioselectivity of the alkylation by selecting the appropriate metal catalyst. nih.govorganic-chemistry.org

Palladium-catalyzed reactions involving allylic substrates, such as allylic carbonates, predominantly yield the linear O-alkenyl hydroxylamine. This would be the preferred method for synthesizing O-But-2-enyl-hydroxylamine. nih.gov

Iridium-catalyzed reactions , in contrast, favor the formation of the branched isomer. nih.govorganic-chemistry.org

Furthermore, the use of chiral ligands in combination with these metal catalysts can enable regio- and enantioselective allylic substitutions, providing access to optically active O-alkenyl hydroxylamines. nih.gov Analogous palladium-catalyzed methods have also been developed for the O-arylation of hydroxylamine equivalents with aryl halides, demonstrating the broad utility of transition metals in forming C-O bonds in these systems. organic-chemistry.org

Transition-Metal-Catalyzed O-Alkylation and O-Arylation Strategies

Palladium-Catalyzed O-Allylic Substitution Reactions of Hydroxylamines

Palladium-catalyzed allylic substitution reactions are a well-established method for the formation of C-O bonds. In the context of synthesizing O-alkenyl hydroxylamines, these reactions typically proceed via a π-allyl palladium intermediate. When an unsymmetrical allylic substrate, such as a but-2-enyl carbonate, is used, the regioselectivity of the nucleophilic attack by the hydroxylamine is a key consideration. Generally, palladium catalysis, particularly with phosphine ligands, favors the formation of the linear, or (E)-crotyl, product. This is attributed to the thermodynamic stability of the linear isomer.

For the synthesis of O-but-2-enyl hydroxylamine analogues, a protected hydroxylamine, such as N-Boc-hydroxylamine, is often used as the nucleophile to prevent N-alkylation. The reaction of such a nucleophile with a but-2-enyl electrophile, like but-2-enyl ethyl carbonate, in the presence of a palladium catalyst would be expected to yield the linear O-allylated product.

Illustrative Data for Palladium-Catalyzed O-Allylic Substitution of Hydroxylamine Derivatives

| Entry | Hydroxylamine Derivative | Allylic Substrate | Catalyst System | Product(s) | Yield (%) | Reference |

| 1 | N-Boc-hydroxylamine | Allyl carbonate | Pd(PPh₃)₄ | O-allyl-N-Boc-hydroxylamine | 67 | guidechem.com |

| 2 | N-Cbz-hydroxylamine | Allyl carbonate | Pd(PPh₃)₄ | O-allyl-N-Cbz-hydroxylamine | 65 | guidechem.com |

| 3 | N-Benzoyl-N-phenylhydroxylamine | Allyl carbonate | Pd(PPh₃)₄ | O-allyl-N-benzoyl-N-phenylhydroxylamine | 93 | guidechem.com |

Iridium-Catalyzed O-Allylic Substitution Reactions

In contrast to palladium catalysis, iridium-catalyzed allylic substitution reactions are known to favor the formation of the branched, chiral product. nih.gov This complementary regioselectivity is a powerful tool in organic synthesis. The use of chiral ligands with the iridium catalyst can also enable enantioselective transformations. When a hydroxylamine derivative is reacted with a but-2-enyl substrate under iridium catalysis, the major product is expected to be the branched isomer, resulting from nucleophilic attack at the more substituted carbon of the π-allyl iridium intermediate.

The reaction of N-protected hydroxylamines with but-2-enyl phosphates or carbonates in the presence of an iridium catalyst, often in conjunction with a chiral ligand like a PYBOX or phosphoramidite (B1245037) ligand, would be the method of choice for accessing the branched, chiral analogue of O-but-2-enyl-hydroxylamine. guidechem.comnih.gov

Illustrative Data for Iridium-Catalyzed O-Allylic Substitution of Hydroxylamine Derivatives

| Entry | Hydroxylamine Derivative | Allylic Substrate | Catalyst System | Product(s) | Yield (%) | Selectivity (Branched:Linear) | Reference |

| 1 | N-Boc-hydroxylamine | Allyl phosphate | [Ir(COD)Cl]₂ / Chiral Ligand | Branched O-allyl-N-Boc-hydroxylamine | High | >95:5 | guidechem.com |

| 2 | N-Cbz-hydroxylamine | Allyl phosphate | [Ir(COD)Cl]₂ / Chiral Ligand | Branched O-allyl-N-Cbz-hydroxylamine | High | >95:5 | guidechem.com |

Palladium-Catalyzed O-Arylation Utilizing Hydroxylamine Equivalents

While not directly applicable to the synthesis of O-but-2-enyl-hydroxylamine, palladium-catalyzed O-arylation is a key methodology for the synthesis of O-aryl hydroxylamine analogues. This method typically employs a hydroxylamine equivalent, such as ethyl acetohydroximate, which undergoes a C-O cross-coupling reaction with an aryl halide. nih.govresearchgate.net This approach overcomes many of the limitations of traditional copper-based methods. researchgate.net

The use of bulky biarylphosphine ligands is often crucial for promoting the C-O reductive elimination from the palladium center, leading to the desired O-arylated product. nih.gov The resulting O-aryl hydroximate can then be hydrolyzed to afford the free O-aryl hydroxylamine. This methodology provides access to a wide range of substituted O-aryl hydroxylamines that would be difficult to prepare otherwise. nih.govresearchgate.net

Reduction-Based Synthetic Routes to O-Alkenyl Hydroxylamines

An alternative approach to O-alkenyl hydroxylamines involves the reduction of the corresponding oxime ethers. This strategy is particularly useful for accessing chiral hydroxylamines through asymmetric reduction methodologies.

Catalytic Asymmetric Reduction of Oxime Ethers to N,O-Disubstituted Hydroxylamines

The catalytic asymmetric reduction of oxime ethers is a challenging transformation due to the potential for over-reduction and cleavage of the weak N-O bond. researchgate.net However, recent advances in catalysis have led to the development of efficient and selective methods.

Earth-abundant nickel catalysts have emerged as a powerful tool for the asymmetric hydrogenation of oximes and oxime ethers. researchgate.net Chiral nickel-phosphine complexes have been shown to catalyze the hydrogenation of a variety of oxime ethers to the corresponding chiral hydroxylamines with high yields and excellent enantioselectivities. researchgate.net This method is attractive due to the low cost and low toxicity of nickel compared to precious metals. The success of this reaction often relies on weak attractive interactions between the catalyst and the substrate, which help to stabilize the transition state and control the stereochemical outcome. nih.gov

For the synthesis of an O-but-2-enyl hydroxylamine analogue, the asymmetric hydrogenation of but-2-enal O-alkyl or O-aryl oxime would be a viable route.

Illustrative Data for Nickel-Catalyzed Asymmetric Hydrogenation of Oxime Ethers

| Entry | Substrate | Catalyst System | Product | Yield (%) | ee (%) | Reference |

| 1 | Acetophenone O-methyl oxime | Ni(OAc)₂ / (S,S)-Ph-BPE | (R)-1-phenylethoxyamine | up to 99 | up to 99 | researchgate.netmdpi.com |

| 2 | Various aryl alkyl ketoxime ethers | Ni(OAc)₂ / Chiral Ligand | Chiral Hydroxylamine Ethers | High | High | researchgate.net |

Iridium catalysts, particularly chiral cyclometalated Cp*Ir(III) complexes, have proven to be highly effective for the asymmetric hydrogenation of oximes to hydroxylamines. chemsrc.comnih.gov These reactions are often carried out under acidic conditions, which can help to activate the oxime substrate towards reduction. chemsrc.comnih.gov A key advantage of these iridium catalysts is their ability to operate at room temperature and tolerate a wide range of functional groups, without causing cleavage of the N-O bond. chemsrc.com This methodology has been shown to achieve high catalyst turnover numbers and excellent enantiomeric ratios. nih.gov

The application of this method to a but-2-enal oxime ether would provide an efficient route to the corresponding chiral O-but-2-enyl hydroxylamine derivative.

Illustrative Data for Iridium-Catalyzed Asymmetric Hydrogenation of Oximes

| Entry | Substrate | Catalyst System | Product | Yield (%) | er | Reference |

| 1 | Various aldoximes and ketoximes | Chiral CpIr(III) complex / MSA | Chiral Hydroxylamines | 89-95 | up to 98:2 | chemsrc.comnih.gov |

| 2 | Azide-bearing oxime ethers | Chiral CpIr(III) complex / MSA | Azide-bearing Hydroxylamines | High | High | chemsrc.com |

Electrophilic Amination Approaches to O-Substituted Hydroxylamines

Electrophilic amination serves as a powerful strategy for the formation of carbon-nitrogen bonds, a fundamental transformation in organic synthesis. This approach utilizes electrophilic aminating reagents to react with carbon nucleophiles. wiley-vch.de Among the various reagents developed for this purpose, O-substituted hydroxylamines have emerged as versatile synthons, enabling the direct introduction of amino groups. consensus.appnih.gov These methods are broadly classified into uncatalyzed and transition-metal-catalyzed reactions. In uncatalyzed reactions, the carbon nucleophile directly attacks the electrophilic nitrogen atom. In catalyzed versions, a transition metal typically activates the N-O or N-X bond of the hydroxylamine derivative, facilitating the C–N bond formation. wiley-vch.de

Transition-Metal-Free Arylation with Diaryliodonium Salts

The use of hypervalent iodine reagents, particularly diaryliodonium salts, has gained significant traction for arylation reactions under transition-metal-free conditions. These salts are attractive due to their stability, low toxicity, and high reactivity as electrophilic arylating agents. diva-portal.orgsu.se This methodology has been successfully applied to the N-arylation and O-arylation of various nucleophiles, including amines and phenols. beilstein-journals.orgnih.gov

In a typical reaction, the diaryliodonium salt transfers one of its aryl groups to a nucleophile. To achieve high selectivity, especially with unsymmetrical salts, one aryl group is often designed to be a non-transferable, sterically hindered, or electronically deactivated "dummy" ligand. su.se For instance, the N-arylation of aliphatic amines and amino acid derivatives has been achieved under mild, metal-free conditions. diva-portal.org The reaction tolerates a wide range of functional groups on both the amine and the diaryliodonium salt. diva-portal.orgsu.se

A notable advancement is the development of mechanistically unique approaches, such as reactions proceeding via an SNAr pathway with ortho-fluorinated diaryliodonium salts, or aryne intermediates generated from the iodonium (B1229267) salts. beilstein-journals.orgnih.gov These methods expand the scope of accessible arylated products. For example, a method for synthesizing ortho-iodo diaryl ethers involves an intramolecular aryl migration in trifluoromethanesulfonate-substituted diaryliodonium salts, showcasing the versatility of these reagents. beilstein-journals.org

Table 1: Examples of Transition-Metal-Free N-Arylation with Diaryliodonium Salts

| Nucleophile | Diaryliodonium Salt | Product | Yield | Reference |

| Aliphatic Amines | Unsymmetrical Diaryliodonium Salts | N-Aryl Amines | Good to High | diva-portal.org |

| Amino Acid Esters | Unsymmetrical Diaryliodonium Salts | N-Aryl Amino Acid Esters | Good to High | su.se |

| Indolines | Diaryliodonium Salts | N-Aryl Indolines | Moderate to High | researchgate.net |

| Carbazoles | Diaryliodonium Salts | N-Aryl Carbazoles | 50-92% | researchgate.net |

Copper-Catalyzed Electrophilic Amination

Copper catalysis offers a mild and efficient pathway for electrophilic amination using O-substituted hydroxylamines. A prominent example is the copper-catalyzed amination of organozinc nucleophiles with O-benzoyl hydroxylamines. acs.orgorganic-chemistry.orgnih.gov This method is effective for creating tertiary and secondary amines from a wide array of nucleophiles, including aryl, heteroaryl, benzyl (B1604629), and various alkyl groups. acs.orgnih.gov

The process typically involves the reaction of diorganozinc reagents with O-benzoyl hydroxylamines in the presence of a catalytic amount of a copper salt, such as copper(I) trifluoromethanesulfonate (B1224126) toluene (B28343) complex ([CuOTf]₂·C₆H₆). wiley-vch.deacs.org The reactions are generally high-yielding and tolerate significant steric hindrance. acs.orgorganic-chemistry.org A key advantage is the operational simplicity; in many instances, the desired amine product can be isolated in high purity through a simple extractive workup. acs.orgnih.gov The O-benzoyl hydroxylamine reagents are readily prepared in a single step and exhibit good stability. organic-chemistry.org

This methodology has been extended to the direct amination of Grignard reagents with the use of zinc chloride as a cocatalyst. acs.orgorganic-chemistry.org Furthermore, copper catalysis has been employed in the electrophilic amination of arylsilanes with O-acylated hydroxylamines, demonstrating the versatility of this approach for forming C-N bonds under mild conditions with broad functional group tolerance. acs.org

Table 2: Substrate Scope in Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents

| Nucleophile (from Ar₂Zn) | Aminating Reagent | Product Type | Yield Range | Reference |

| Aryl | R₂NOC(O)Ph | Tertiary Amine | 71-99% | wiley-vch.deacs.org |

| Heteroaryl | R₂NOC(O)Ph | Tertiary Amine | 76% | wiley-vch.de |

| Benzyl | R₂NOC(O)Ph | Tertiary Amine | Good | acs.orgnih.gov |

| n-Alkyl, sec-Alkyl, tert-Alkyl | RHNOC(O)Ph | Secondary Amine | Good | acs.orgnih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. In the synthesis of O-substituted hydroxylamines like this compound, these principles are being applied through the development of catalyst-free methods and the use of environmentally benign solvents and reagents.

Catalyst-Free Synthesis Methods

Eliminating the need for a catalyst, particularly those based on heavy or precious metals, is a core tenet of green chemistry. Catalyst-free methods simplify reaction procedures, reduce purification demands, and avoid the toxicity and cost associated with catalysts.

Recently, a novel catalyst-free difunctionalization of olefins has been developed using N-halogenated O-activated hydroxylamines. chemrxiv.orgchemrxiv.org These "anomeric amides" react directly with a variety of activated and unactivated alkenes without any additives to produce multifunctional hydroxylamine derivatives. chemrxiv.orgchemrxiv.org This process demonstrates excellent atom economy, as it achieves a 1,2-halo-hydroxylamination across the C=C double bond in a single step. The resulting products are versatile building blocks for synthesizing more complex nitrogen-containing molecules. chemrxiv.org This strategy represents a significant step towards a more sustainable synthesis of complex hydroxylamine analogues. chemrxiv.org

Another approach involves the one-pot preparation of O-substituted hydroxylammonium salts by the O-alkylation of N-hydroxyurethane, followed by basic N-deprotection. This method offers high chemo- and regio-selectivity and simplifies the purification process, aligning with green chemistry goals. researchgate.net

Application of Environmentally Benign Solvents and Reagents

The choice of solvent is critical in green synthesis, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental footprint. researchgate.net The search for greener alternatives to volatile, toxic, and flammable organic solvents is an active area of research. researchgate.net Water, supercritical fluids, and ionic liquids are among the alternatives being explored. researchgate.net

In the context of hydroxylamine synthesis, a common limitation in some advanced amination reactions is the reliance on perfluorinated solvents like hexafluoroisopropanol (HFIP) to achieve high reactivity. nih.govrsc.org There is a recognized need to find cheaper and more environmentally friendly alternatives that can replicate the beneficial effects of these solvents. nih.govrsc.org

Progress has been made in utilizing greener reagents and conditions. For example, one method for synthesizing N,N-disubstituted hydroxylamines from secondary amines employs choline (B1196258) peroxydisulfate, an oxidizing task-specific ionic liquid, which allows for high selectivity and operational simplicity under green reaction conditions. organic-chemistry.org Another strategy describes the preparation of O-substituted hydroxylamines from alcohols by converting the alcohol to a mesylate, followed by reaction with tert-butyl N-hydroxycarbamate and subsequent deprotection. organic-chemistry.org This method avoids the use of hydrazine, a toxic reagent often used for deprotection. organic-chemistry.orgnih.gov The use of benign reagents like sodium chloride as a halogen source in certain amination reactions further contributes to the greening of these synthetic processes. nih.govrsc.org

Intramolecular Rearrangement Processes

Intramolecular rearrangements of O-alkenyl hydroxylamines are fundamental processes that enable the formation of new bonds and stereocenters with high efficiency and selectivity. These reactions proceed through concerted or stepwise mechanisms, often involving the cleavage of weak heteroatom-heteroatom bonds to drive the formation of more stable products.

N,O-Dialkenylhydroxylamine Rearrangements to Heterocyclic Systems

N,O-dialkenylhydroxylamines are versatile intermediates that can undergo spontaneous rearrangements to form heterocyclic structures. These transformations are of particular synthetic value as they allow for the de novo synthesis of complex ring systems from relatively simple acyclic precursors.

C-C Bond-Formingtdl.orgtdl.org-Sigmatropic Rearrangangements and Subsequent C-O Bond-Forming Cyclizations

A notable pathway for the transformation of N,O-dialkenylhydroxylamines into heterocyclic systems involves a cascade reaction initiated by a tdl.orgtdl.org-sigmatropic rearrangement. This process, analogous to the Claisen rearrangement, is a powerful method for carbon-carbon bond formation. In this sequence, the N,O-dialkenylhydroxylamine intermediate undergoes a spontaneous C-C bond-forming tdl.orgtdl.org-rearrangement, which is then followed by a C-O bond-forming cyclization. This tandem reaction provides a diastereoselective route to valuable heterocyclic structures such as 2-aminotetrahydrofurans.

The precursors for this rearrangement can be accessed modularly. For instance, a copper-catalyzed N-alkenylation of an N-Boc-hydroxylamine with alkenyl iodides, followed by a base-promoted addition of the resulting N-hydroxyenamines to an electron-deficient allene, effectively generates the required N,O-dialkenylhydroxylamine. The scope of this synthetic strategy has been explored to understand trends in reactivity and diastereoselectivity.

| Substrate (N,O-Dialkenylhydroxylamine) | Product (2-Aminotetrahydrofuran) | Diastereomeric Ratio (cis:trans) | Yield (%) |

|---|---|---|---|

| N-Boc-N-(prop-1-en-2-yl)-O-(but-2-en-1-yl)hydroxylamine | Boc-protected 5-methyl-5-vinyl-tetrahydrofuran-2-amine | >95:5 | 85 |

| N-Boc-N-(cyclohex-1-en-1-yl)-O-(but-2-en-1-yl)hydroxylamine | Boc-protected spiro[cyclohexane-1,5'-tetrahydrofuran]-2'-amine derivative | 90:10 | 78 |

Mechanistic Studies of Di-Heteroatomtdl.orgtdl.org-Sigmatropic Rearrangements

For the synthesis of nitrogen- and oxygen-containing heterocycles, tdl.orgtdl.org-sigmatropic rearrangements that involve the cleavage of a weak N-O bond are of significant interest. schoolbag.info These are termed di-heteroatom rearrangements because the sigma bond being broken is positioned between two heteroatoms. This type of rearrangement is a key step in several named reactions, including the Bartoli indole (B1671886) synthesis, which proceeds through an N-aryl-O-vinylhydroxylamine intermediate. schoolbag.info

Inspired by these systems, studies on analogous precursors like N-arylated O-cyclopropyl hydroxylamines have provided deeper mechanistic insights. These bench-stable compounds can undergo a one-pot tdl.orgtdl.org-sigmatropic rearrangement/cyclization/rearomatization cascade under base-mediated conditions. The reaction is initiated by the cleavage of the weak N-O bond, which drives the formation of a new C-N bond, ultimately furnishing structurally diverse substituted tetrahydroquinolines. schoolbag.info The efficiency of this cascade highlights the synthetic utility of leveraging weak heteroatom-heteroatom bonds as triggers for complex molecular rearrangements. schoolbag.info

| N-Aryl Group | Base | Temperature (°C) | Product (2-Hydroxy-tetrahydroquinoline) Yield (%) |

|---|---|---|---|

| 4-Methoxyphenyl | KHMDS | 25 | 92 |

| 4-Chlorophenyl | NaHMDS | 25 | 88 |

| Phenyl | LiHMDS | 60 | 75 |

Stieglitz Rearrangement of Hydroxylamines

The Stieglitz rearrangement is a classic molecular rearrangement in organic chemistry, first investigated by Julius Stieglitz and Paul Nicholas Leech in 1913. tdl.orgslideshare.net It describes the 1,2-rearrangement of certain amine derivatives to form imines. The reaction is most commonly associated with the rearrangement of triaryl hydroxylamines to triaryl imines (Schiff bases). slideshare.net This transformation is mechanistically comparable to the Beckmann rearrangement, as both involve a 1,2-shift of a carbon-based group to an electron-deficient nitrogen atom. slideshare.net The general term "Stieglitz rearrangement" is now used to describe a wide variety of such reactions involving hydroxylamines, haloamines, and azides. slideshare.net

Trifluoroacetic Anhydride-Assisted C-C and N-O Bond Cleavage

The key to initiating the Stieglitz rearrangement is the generation of an electron-deficient nitrogen atom, which is achieved by converting the hydroxyl group of the hydroxylamine into a good leaving group. While traditional activators include phosphorus pentachloride (PCl₅), modern methodologies often employ other reagents to facilitate this process under milder conditions. slideshare.netvdoc.pub

Trifluoroacetic anhydride (B1165640) (TFAA) is a particularly effective reagent for this purpose. It reacts with the hydroxylamine to form a trifluoroacetylated intermediate. The strong electron-withdrawing nature of the trifluoroacetyl group makes it an excellent leaving group. Kinetic studies on related systems have shown that rearrangements involving trifluoroacetic esters are significantly faster than those with other acyl esters. tdl.org The departure of the trifluoroacetate (B77799) anion is facile, leading to the cleavage of the N-O bond and the formation of a nitrenium ion intermediate. This highly reactive species then undergoes the subsequent rearrangement, which involves C-C bond cleavage (in the migrating group) and C-N bond formation. The use of TFAA is also noted in related transformations like the Polonovski-Potier reaction, a modification of the Polonovski reaction that uses TFAA instead of acetic anhydride. researchgate.net

Examination of Aryl Migration Mechanisms

The central event in the Stieglitz rearrangement of aryl-substituted hydroxylamines is the migration of an aryl group from a carbon atom to the adjacent, newly formed electron-deficient nitrogen atom. The mechanism proceeds through the following key steps:

Activation: The hydroxyl group is first activated by an electrophilic reagent, such as trifluoroacetic anhydride, forming a better leaving group.

Heterolysis: The activated N-O bond undergoes heterolytic cleavage, releasing the leaving group and generating a highly unstable nitrenium ion intermediate.

1,2-Aryl Shift: An aryl group on the adjacent carbon atom migrates with its pair of electrons to the electron-deficient nitrogen. This is a concerted process that alleviates the electron deficiency on the nitrogen and results in the formation of a new C-N bond.

Deprotonation/Stabilization: The resulting iminium ion is then deprotonated or otherwise stabilized to yield the final imine product.

The propensity for a particular group to migrate (migratory aptitude) is a critical factor in these rearrangements. In the context of the Stieglitz rearrangement, aryl groups exhibit a high migratory aptitude. This mechanistic pathway is analogous to rearrangements like the aza-Hock rearrangement, where an aryl migration from carbon to nitrogen is also a key step in the formation of anilines from benzyl alcohol derivatives and hydroxylamines.

Lossen-type Rearrangements from O-Substituted Hydroxylamines

The Lossen rearrangement is a classic organic reaction that transforms a hydroxamic acid or its derivatives into an isocyanate. wikipedia.orgnumberanalytics.com This transformation is a critical method for the synthesis of amines, ureas, and other nitrogen-containing compounds. quora.com While traditionally initiated by heat or basic conditions, modern synthetic methods have expanded the scope and mechanism of this rearrangement, particularly through the use of transition metal catalysis.

Palladium-Catalyzed Carbonylative Approaches and Isocyanate Generation

Recent advancements have demonstrated a novel approach to the Lossen rearrangement that utilizes palladium catalysis in a carbonylative process to generate isocyanates from O-substituted hydroxylamines. chinesechemsoc.org This method merges hydroaminocarbonylation with a Lossen-type rearrangement, providing an efficient route to valuable isocyanate intermediates from simple starting materials. chinesechemsoc.org

The catalytic cycle involves the initial formation of an acylpalladium species, which then undergoes aminolysis with an O-substituted hydroxylamine, such as O-adamantylhydroxylamine. This step is crucial as it leads to the formation of a key intermediate that subsequently undergoes the rearrangement. The use of a sterically hindered O-substituent on the hydroxylamine has been shown to be effective in suppressing side reactions and promoting the desired rearrangement pathway. chinesechemsoc.org This palladium-catalyzed carbonylative strategy represents a significant departure from traditional phosgenation methods for isocyanate synthesis, offering a more sustainable and efficient alternative. chinesechemsoc.orgcarleton.ca

Role of N-Alkyloxylamides as Key Intermediates

Mechanistic studies of the palladium-catalyzed carbonylative cycloaddition have identified N-alkyloxylamides as key intermediates. chinesechemsoc.org Following the aminolysis of the acylpalladium species by the O-substituted hydroxylamine, an N-alkyloxylamide is generated. This intermediate undergoes a rearrangement process analogous to that of hydroxamic esters in the classic Lossen rearrangement. chinesechemsoc.org

The E-Z isomerization of this intermediate, facilitated by the palladium catalyst, precedes the rearrangement. This step delivers an alkenyl isocyanate, which can then participate in subsequent reactions, such as intramolecular cyclization to form N-heterocycles like isoquinolones. chinesechemsoc.org The identification of N-alkyloxylamides as pivotal intermediates in this new type of Lossen rearrangement provides a deeper understanding of the reaction mechanism and opens avenues for further development and application of this methodology in synthetic chemistry. chinesechemsoc.org

Cycloaddition Reactions Initiated by Hydroxylamine Derivatives

Hydroxylamine derivatives, including O-alkenyl hydroxylamines, are valuable precursors for cycloaddition reactions, particularly 1,3-dipolar cycloadditions. These reactions are powerful tools for the construction of five-membered heterocyclic rings, such as isoxazolidines, which are important structural motifs in biologically active compounds and serve as versatile synthetic intermediates for molecules like 1,3-amino alcohols.

Intermolecular Dipolar Cycloadditions for Isoxazolidine (B1194047) Formation

The 1,3-dipolar cycloaddition of a nitrone (the 1,3-dipole) with an alkene (the dipolarophile) is a widely used and effective method for synthesizing the isoxazolidine ring system. researchgate.netmdpi.comnih.gov This reaction allows for the creation of up to three new contiguous stereocenters in a single step. researchgate.net O-Alkenyl hydroxylamines can serve as precursors to the nitrone component in these reactions, initiating a cascade process that culminates in the formation of the heterocyclic product.

Formation of Nitrone Intermediates from Oxime Cyclization

A common strategy for generating the requisite nitrone intermediate in situ involves the initial formation of an oxime. This is typically achieved through the condensation of a hydroxylamine derivative with an aldehyde or ketone. chinesechemsoc.org In a subsequent step, the oxime undergoes cyclization, which leads to the formation of a cyclic nitrone. This nitrone then acts as the 1,3-dipole in an intermolecular cycloaddition with a suitable alkene. chinesechemsoc.org

This cascade or domino approach, which combines oxime formation, cyclization to a nitrone, and subsequent intermolecular dipolar cycloaddition, provides an efficient multicomponent reaction pathway to complex isoxazolidine structures from simple starting materials. chinesechemsoc.org The intramolecular variant, where the alkene is tethered to the oxime, is also a well-established method for constructing fused heterocyclic systems. unacademy.com

Stereocontrol and Diastereoselectivity in Cycloadditions

Achieving a high degree of stereocontrol is a critical aspect of isoxazolidine synthesis. In palladium-catalyzed carboamination reactions involving N-protected O-alkenyl hydroxylamines, such as N-Boc-O-(but-3-enyl)hydroxylamine, excellent diastereoselectivity can be achieved. wikipedia.orgorganic-chemistry.org These reactions can yield cis-3,5- and trans-4,5-disubstituted isoxazolidines with high diastereomeric ratios (dr), in some cases exceeding 20:1. wikipedia.orgorganic-chemistry.org

The observed stereoselectivity is often superior to that obtained in conventional 1,3-dipolar cycloaddition reactions. wikipedia.orgorganic-chemistry.org Mechanistic insights suggest that the conformation of the hydroxylamine derivative plays a crucial role. Specifically, a stereoelectronic preference for the cyclization to occur via a transition state where the N-protecting group (e.g., Boc-group) is oriented perpendicular to the plane of the developing ring is thought to be responsible for the high levels of stereocontrol. wikipedia.orgorganic-chemistry.org The choice of phosphine ligand in the palladium catalytic system can also significantly influence the diastereoselectivity of the transformation. wikipedia.org

| Entry | Aryl/Alkenyl Bromide | Ligand | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| 1 | 3-Bromopyridine | P(o-tol)3 | cis-3,5-disubstituted isoxazolidine | 77 | 3:1 |

| 2 | 4-Bromoanisole | P(o-tol)3 | cis-3,5-disubstituted isoxazolidine | 85 | 10:1 |

| 3 | 4-Bromobenzonitrile | P(o-tol)3 | cis-3,5-disubstituted isoxazolidine | 91 | >20:1 |

| 4 | (E)-β-Bromostyrene | P(o-tol)3 | cis-3,5-disubstituted isoxazolidine | 88 | >20:1 |

Reverse-Cope Cycloaddition in Chiral Enamine N-Oxide Synthesis

The synthesis of chiral enamine N-oxides can be achieved through a diastereoselective intermolecular reverse-Cope cycloaddition reaction. rsc.org This process involves the reaction of chiral hydroxylamines, such as O-alkenyl hydroxylamines, with activated acetylenes. rsc.orgresearchgate.net The reverse Cope elimination, as it is also known, is a valuable method for forming carbon-nitrogen bonds. nih.gov

In this reaction, the hydroxylamine adds to an alkyne, leading to the formation of an enamine N-oxide as the immediate product. nih.gov When the substituent on the nitrogen is a hydrogen atom, this N-oxide can rearrange to form a more stable nitrone. nih.gov This tandem sequence of reverse Cope elimination followed by a 1,3-dipolar cycloaddition is a useful strategy for constructing complex polycyclic frameworks in natural product synthesis. nih.gov

The reactivity in these reactions can be influenced by whether the process is inter- or intramolecular. While alkynes are generally more reactive than alkenes in intermolecular reverse-Cope eliminations, tethering the hydroxylamine to the alkene or alkyne can reverse this reactivity order, depending on the length of the tether. nih.gov The structures of the resulting chiral enamine N-oxides are often investigated using techniques such as NMR spectroscopy, X-ray crystallography, and computational methods to confirm their stereochemistry and conformation. rsc.orgresearchgate.net

Decomposition Pathways of Hydroxylamine and its O-Substituted Analogues

Gas-Phase Decomposition Kinetics and Mechanisms

The thermal decomposition of hydroxylamine and its O-substituted analogues is a complex process that has been the subject of significant investigation. In the gas phase, decomposition reactions often follow first-order kinetics, although the underlying mechanisms are typically bimolecular. vanderbilt.edu Theoretical studies on hydroxylamine (NH₂OH) have shown that simple unimolecular reactions and bond dissociations are energetically unfavorable pathways for its initial decomposition. scispace.comresearchgate.net

Instead, the decomposition is often initiated by collisional activation, a bimolecular process where a molecule gains sufficient energy to react. vanderbilt.edu For hydroxylamine, the most energetically favorable initial step is a bimolecular isomerization to ammonia (B1221849) oxide. scispace.comresearchgate.net The kinetics of such gas-phase decompositions are studied by monitoring changes in pressure over time, allowing for the determination of rate constants. vanderbilt.edu Experimental determination of activation energies can be challenging when multiple reaction pathways coexist. researchgate.net

| Parameter | Value (Hydroxylamine) | Method |

| Activation Barrier (Bimolecular Isomerization) | ~25 kcal/mol | MPW1K level of theory |

| Activation Barrier (in water) | ~16 kcal/mol | Polarizable Continuum Model (PCM) |

| Onset Temperature of Decomposition (10-50%w aq.) | 143-198 °C | Experimental (Heating rates: 2-5 °C/min) |

This table presents kinetic and thermodynamic data for the decomposition of the parent compound, hydroxylamine.

Characterization of Bimolecular and Trimolecular Reaction Channels

The decomposition of hydroxylamine is dominated by bimolecular reaction channels. Theoretical investigations indicate that the primary steps involve hydrogen abstraction, leading to the formation of HNOH and H₂NO radicals. nih.gov The most favorable initial pathway is the bimolecular isomerization of hydroxylamine into ammonia oxide, which has a calculated activation barrier of approximately 25 kcal/mol. researchgate.net

In aqueous solutions, this bimolecular isomerization pathway becomes even more favorable, with the activation barrier decreasing to about 16 kcal/mol. scispace.comresearchgate.net This suggests that the solvent plays a crucial role in facilitating the decomposition. The bimolecular nature of this key reaction implies that more dilute aqueous solutions of hydroxylamine are more stable. scispace.com While bimolecular pathways are well-characterized, trimolecular reactions are less commonly invoked in the initial decomposition steps of hydroxylamines under typical conditions. The focus remains on unimolecular versus bimolecular processes, with the latter being identified as the predominant mechanism. scispace.comresearchgate.net

Computational Chemistry and Mechanistic Elucidation

Ab Initio Quantum Chemical Calculations of Reactive Pathways and Thermodynamics

Ab initio quantum chemical calculations are powerful tools for investigating the reaction mechanisms and thermodynamics of complex chemical processes, including those involving O-alkenyl hydroxylamines. nih.gov These methods solve the electronic Schrödinger equation from first principles, without empirical parameters, to provide accurate information on structures, thermochemistry, and activation barriers. nih.gov

For the decomposition of hydroxylamine, ab initio methods have been used to explore various potential pathways. scispace.com These calculations have been instrumental in demonstrating that unimolecular bond dissociation is less likely than bimolecular isomerization. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can construct a detailed potential energy surface for the reaction. researchgate.net This allows for the determination of reaction rates using theories like the conventional transition state theory. researchgate.net The coupling of these quantum calculations with continuum solvent models also allows for the investigation of solvent effects on reaction pathways and thermodynamics. nih.gov

Density Functional Theory (DFT) Studies of Transition States and Intermediates

Density Functional Theory (DFT) has become a widely used computational method for studying the electronic structure and reactivity of chemical systems, including the transition states and intermediates in reactions of O-substituted hydroxylamines. chemrxiv.orgumn.edu DFT calculations provide a balance between computational cost and accuracy, making them suitable for complex systems. umn.edu

DFT has been successfully applied to investigate the initial steps of hydroxylamine's thermal decomposition, helping to identify the structures of transition states and intermediates in both unimolecular and bimolecular pathways. scispace.comresearchgate.net These studies are crucial for understanding the specific geometric and electronic features that govern the reaction mechanism. For instance, DFT can be used to model the six-membered transition state proposed in the thermal decomposition of related amide systems. mdpi.com Furthermore, DFT is employed to study intermediates in various chemical reactions, such as the adsorption of hydroxyl groups on catalyst surfaces, providing insights into the nature of bonding and energetics. researchgate.netpurdue.edu The application of time-dependent DFT (TD-DFT) can also be used to inspect the electronic absorption spectra of the molecules involved. nih.gov

| Computational Method | Application | Key Findings |

| Ab Initio Calculations | Investigating reactive pathways and thermodynamics of hydroxylamine decomposition. scispace.com | Unimolecular pathways are energetically unfavorable compared to bimolecular isomerization. researchgate.net |

| Density Functional Theory (DFT) | Studying transition states and intermediates in hydroxylamine decomposition. scispace.com | Elucidation of molecular structures involved in unimolecular and bimolecular decomposition pathways. researchgate.net |

| Transition State Theory (TST) | Calculating rate coefficients for unimolecular reactions. nih.gov | Estimation of reaction rates based on the calculated Gibbs free energy of activation. nih.gov |

This interactive table summarizes the application of various computational methods in elucidating reaction mechanisms.

Conformational Analysis and Stereoelectronic Effects on Reactivity

The reactivity and stereochemical outcome of reactions involving O-alkenyl hydroxylamines, such as this compound, are significantly influenced by their conformational preferences and prevailing stereoelectronic effects. While specific conformational analysis of this compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on closely related analogues, particularly N-protected O-alkenyl hydroxylamines, which are frequently used in synthesis.

Research into the palladium-catalyzed carboamination reactions of N-Boc-O-(but-3-enyl)hydroxylamine derivatives to form isoxazolidines has shed light on the crucial role of conformation in determining reaction diastereoselectivity. These studies suggest a strong preference for cyclization to occur through specific transition states that are governed by stereoelectronic interactions.

A key finding is the likely preference for a transition state where the bulky N-Boc (tert-butyloxycarbonyl) group is oriented perpendicular to the plane of the newly forming isoxazolidine ring. This conformational preference is attributed to a stereoelectronic effect, where this orientation allows for favorable orbital overlap and minimizes unfavorable electronic interactions during the C-N bond-forming step of the cyclization. This controlled orientation of the substituent on the nitrogen atom directly influences the facial selectivity of the reaction, leading to high diastereoselectivity in the formation of the isoxazolidine products.

The general structure of hydroxylamine and its derivatives is pyramidal at the nitrogen atom, with bond angles similar to those of amines. The conformation of hydroxylamine itself shows the N-O-H bond to be anti to the lone pair on the nitrogen, which is thought to minimize lone pair-lone pair repulsion. In more complex derivatives like O-but-2-enyl-hydroxylamine, the conformational landscape becomes more intricate due to the presence of the butenyl chain. The rotational barriers around the C-O, O-N, and C-C bonds will determine the population of different conformers in solution.

The interplay of steric and electronic factors dictates the most stable ground-state conformations and the energetically most accessible transition states. For instance, the gauche effect, a stereoelectronic phenomenon, might influence the conformation around the C-O bond, favoring a gauche arrangement of the C-C and O-N bonds despite potential steric hindrance. This is due to stabilizing hyperconjugative interactions between a σ(C-H) or σ(C-C) orbital and a vicinal σ*(O-N) anti-bonding orbital.

| Stereoelectronic Effect/Conformational Factor | Description | Impact on Reactivity and Selectivity |

| Nitrogen Lone Pair Orientation | The spatial orientation of the nitrogen lone pair influences its nucleophilicity and the trajectory of incoming electrophiles. | Directs the approach of reactants and can influence the stereochemical outcome of reactions at the nitrogen center. |

| Anomeric Effects (in cyclic transition states) | Stabilizing interaction between a lone pair on an oxygen atom and an adjacent anti-periplanar σ* orbital (e.g., σ*C-N). | Can favor specific chair-like or twist-boat transition states in cyclization reactions, thereby controlling diastereoselectivity. |

| Gauche Effect | Tendency for electronegative substituents to adopt a gauche conformation around a C-C single bond due to hyperconjugative interactions. | Influences the ground-state conformational population, which can affect the rate of reactions by pre-organizing the molecule for a specific reaction pathway. |

| Perpendicular Conformer Preference (in N-protected systems) | The preference for bulky N-substituents (like Boc) to be oriented perpendicular to the forming ring in transition states of cyclization reactions. | Minimizes steric clash and optimizes orbital overlap, leading to high diastereoselectivity in the formation of cyclic products like isoxazolidines. |

Synthetic Transformations and Applications of O but 2 Enyl Hydroxylamine Hydrochloride in Complex Molecule Construction

Heterocyclic Compound Synthesis

The construction of heterocyclic scaffolds is a cornerstone of medicinal chemistry and materials science. O-alkenyl hydroxylamine (B1172632) derivatives have proven to be particularly useful in this regard, participating in a range of transition metal-catalyzed and rearrangement reactions to afford diverse heterocyclic systems.

The isoxazolidine (B1194047) ring is a key structural motif in various biologically active compounds and serves as a valuable precursor to 1,3-amino alcohols. rsc.orgrsc.org Palladium-catalyzed carboamination of O-butenyl hydroxylamine derivatives represents a powerful and stereoselective method for constructing this scaffold. nih.gov In these reactions, an N-protected O-alkenyl hydroxylamine, such as N-Boc-O-(but-3-enyl)hydroxylamine, undergoes a cyclization reaction with an aryl or alkenyl bromide in the presence of a palladium catalyst. nih.govresearchgate.net

This transformation proceeds via an intramolecular syn-aminopalladation of the alkene, leading to the formation of substituted isoxazolidines. nih.gov A significant advantage of this method is the high degree of stereocontrol. For instance, reactions catalyzed by Pd/Dpe-phos can produce cis-3,5-disubstituted isoxazolidines with diastereomeric ratios exceeding 20:1, a level of selectivity that is often superior to traditional methods like 1,3-dipolar cycloadditions. nih.govresearchgate.net The stereochemical outcome is influenced by the conformation of the hydroxylamine substrate; N-carbonyl-substituted O-alkyl hydroxylamines tend to adopt a conformation that minimizes unfavorable steric and electronic interactions during cyclization, thereby directing the stereoselectivity. nih.gov

Furthermore, the development of chiral ligands has enabled enantioselective versions of this reaction. Using a palladium catalyst with a specifically designed chiral ligand, such as Xu-Phos, allows for the synthesis of isoxazolidines in good yields with high enantioselectivity, reaching up to 97% ee. rsc.orgrsc.org This asymmetric variant expands the utility of the carboamination reaction, providing access to enantioenriched five-membered N-heterocycles that are crucial for pharmaceutical development. rsc.orgrsc.org

| Substrate | Coupling Partner | Catalyst/Ligand | Product | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|---|---|

| N-Boc-O-(but-3-enyl)hydroxylamine | 4-Bromotoluene | Pd(OAc)₂ / Dpe-phos | cis-3-methyl-5-(p-tolyl)isoxazolidine | 75% | >20:1 dr | nih.gov |

| N-Boc-O-homoallyl-hydroxylamine | Bromobenzene | Pd₂(dba)₃ / (S,Rs)-Xu4 | (S)-2-Boc-3-phenylisoxazolidine | 85% | 95% ee | rsc.org |

| N-Boc-O-homoallyl-hydroxylamine | (E)-Bromostyrene | Pd₂(dba)₃ / (S,Rs)-Xu4 | (S)-2-Boc-3-styrylisoxazolidine | 78% | 97% ee | rsc.org |

The 2-aminotetrahydrofuran core is a structural analog of nucleosides and is of significant interest in medicinal chemistry. A novel and diastereoselective route to this scaffold has been developed utilizing the reactivity of N,O-dialkenylhydroxylamines, a class of compounds closely related to O-but-2-enyl-hydroxylamine. nsf.gov The key transformation involves a spontaneous C-C bond-forming nih.govnih.gov-sigmatropic rearrangement, which is immediately followed by a C-O bond-forming cyclization. nsf.gov

The synthesis begins with the modular assembly of the N,O-dialkenylhydroxylamine precursor. This is achieved through a copper-catalyzed N-alkenylation of an N-Boc-hydroxylamine with an alkenyl iodide, followed by a base-promoted addition of the resulting N-hydroxyenamine to an electron-deficient allene. nsf.gov Once formed, this precursor undergoes the spontaneous rearrangement-cyclization cascade to yield the desired 2-aminotetrahydrofuran product. nsf.gov The scope of this methodology has been explored, revealing trends in diastereoselectivity and reactivity, thereby establishing it as a valuable tool for generating simple nucleoside analogues. nsf.gov

Pyrrolizinone, indolizinone, and pyrrolo[2,1-a]isoquinoline (B1256269) skeletons are prevalent in a wide array of bioactive natural products and pharmaceutically important molecules. While the direct application of O-But-2-enyl-hydroxylamine hydrochloride for the synthesis of these specific tricyclic systems is not extensively documented, the underlying reactivity of related hydroxylamine derivatives in nih.govnih.gov-sigmatropic rearrangements suggests potential pathways. For example, N-aryl-O-vinylhydroxylamine intermediates are key in the Bartoli indole (B1671886) synthesis, and N-arylated O-cyclopropyl hydroxamates can undergo a rearrangement/cyclization cascade to furnish tetrahydroquinolines. This established reactivity pattern, involving the cleavage of the weak N-O bond to trigger ring formation, highlights a potential, albeit underexplored, strategy for accessing complex N-heterocycles from appropriately substituted O-alkenyl hydroxylamine precursors.

The O-alkenyl hydroxylamine moiety is a versatile functional group for the synthesis of various heterocycles, particularly those containing nitrogen and oxygen. As detailed previously, its most prominent application is in the palladium-catalyzed synthesis of isoxazolidines (N,O-heterocycles). The general utility of hydroxylamine derivatives in heterocyclic synthesis is well-established. For instance, Hydroxylamine-O-sulfonic acid is a widely used reagent for introducing amine groups and for synthesizing a variety of nitrogen-containing heterocycles. Similarly, other hydroxylamine derivatives are employed in the synthesis of heterocycles containing imidoxy functionalities. The reactivity of the N-O bond is central to these transformations, allowing for cyclization reactions that form new C-N and C-O bonds. This inherent reactivity makes O-alkenyl hydroxylamines valuable precursors for building diverse heterocyclic libraries.

Chiral Molecule Synthesis

The demand for enantiomerically pure compounds, especially in the pharmaceutical industry, has driven the development of asymmetric synthetic methods. O-alkenyl hydroxylamines and related compounds are instrumental in strategies aimed at producing chiral molecules, including non-proteinogenic amino acids.

Chiral β-amino acids are fundamental components of numerous natural products, peptides, and small-molecule pharmaceuticals. Catalytic enantioselective conjugate addition reactions are among the most effective methods for accessing these important building blocks. A notable strategy involves the copper-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds.

This method achieves the synthesis of β-amino acid derivatives through a ligand-controlled reversal of hydrocupration regioselectivity. In the presence of a specific chiral ancillary ligand, the hydrocupration of cinnamic acid derivatives delivers the copper to the β-position. The resulting organocopper intermediate then reacts with an electrophilic aminating reagent to furnish the enantioenriched β-amino acid derivative. This approach is significant as it provides a direct route to chiral β-amino acids from readily available starting materials. The protocol can be adapted for the synthesis of stereoselectively deuterium-labeled β-amino acids, which are valuable for mechanistic and structural studies.

| Michael Acceptor | Catalyst System | Aminating Reagent Class | Product Type | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|---|

| tert-Butyl cinnamate | Cu(OAc)₂ / (R)-DTBM-SEGPHOS / HSi(OEt)₃ | 1,2-Benzisoxazole | β-Amino ester | 85% | 94% | |

| Ethyl crotonate | Li N-benzyl-N-α-methylbenzylamide / (Camphorsulfonyl)oxaziridine | Chiral Lithium Amide | β-Amino-α-hydroxy ester | Good | >90% de | |

| Diethyl malonate | Squaramide Cinchona Alkaloid | N-acyl-1,3,4-thiadiazole imine | β-Amino malonate | 52% | 99% |

Stereoselective Generation of Chiral Hydroxylamines

The synthesis of chiral hydroxylamines is a significant challenge in organic chemistry, as the direct reduction of oximes often leads to over-reduction to the corresponding amine. incatt.nl However, innovative catalytic systems have emerged to address this. Recent advancements have demonstrated the highly enantioselective and chemoselective hydrogenation of oxime substrates into chiral hydroxylamines using iridium-based catalysts. incatt.nl This methodology avoids the formation of the over-reduced amine byproduct and is effective for a wide array of chiral hydroxylamine products with high turnover numbers and selectivity. incatt.nl

While direct synthesis is one approach, O-alkenyl hydroxylamines can also serve as precursors in stereoselective transformations. For instance, N-alkyl hydroxylamines can undergo highly stereospecific cis-addition to certain activated olefins, a reaction pathway that can be exploited for the generation of chiral hydroxylamine derivatives. researchgate.net Furthermore, the development of asymmetric nih.govcardiff.ac.uk-Meisenheimer rearrangements of tertiary allylic N-oxides, which produce trisubstituted hydroxylamines, represents an efficient, atom-economical route to chiral hydroxylamine products. nih.gov Palladium-catalyzed variants of this rearrangement have been shown to proceed with enhanced enantioselectivity. nih.gov

Diastereoselective Synthesis of Chiral Enamine N-Oxides

Chiral enamine N-oxides are valuable synthetic intermediates, and their preparation can be achieved with a high degree of stereocontrol. A key method involves the diastereoselective intermolecular reverse-Cope cycloaddition reaction between chiral hydroxylamines and activated acetylenes. researchgate.netrsc.org This pericyclic group transfer reaction can generate enamine N-oxides in a single, efficient step. nih.govthieme-connect.de The reaction's scope was historically limited to electronically activated alkynes, but it provides a powerful tool for constructing these chiral structures. thieme-connect.de The stereoselectivity of the process allows for the controlled synthesis of enamine N-oxides with defined chiral centers. rsc.org

The stability of the resulting enamine N-oxides is a critical factor, as they can be susceptible to thermal degradation through Cope elimination or nih.govrsc.org-Meisenheimer rearrangement. nih.govthieme-connect.de However, the reverse-Cope cycloaddition provides a direct and rapid route that has been successfully employed for this purpose. rsc.orgthieme-connect.de

Below is a table illustrating a representative transformation for this class of compounds.

| Reactant 1 | Reactant 2 | Reaction Type | Product Class | Stereocontrol |

| Chiral Hydroxylamine | Activated Acetylene | Intermolecular reverse-Cope cycloaddition | Chiral Enamine N-Oxide | Diastereoselective |

Electrophilic Amination Reagents

Hydroxylamine derivatives, including O-alkenyl variants like this compound, are a privileged class of electrophilic aminating reagents. nih.gov Their utility stems from the reactive N–O bond, which can be cleaved under catalytic conditions to generate electrophilic nitrogen species capable of forming new C–N bonds. researchgate.net These reagents have seen a renaissance in recent years as effective nitrogen sources for creating unprotected amino functionalities, which is highly desirable in synthetic chemistry. nih.govresearchgate.net The development of bench-stable, protonated hydroxylamine derivatives has been a key advance, enabling reactions that introduce unprotected amines into various feedstock compounds like alkenes and arenes. nih.govethz.ch This approach improves step- and atom-economy by obviating the need for protecting groups that require harsh removal conditions. nih.govrsc.org

Arene C-H Amination Reactions

The direct functionalization of arene C-H bonds to form arylamines is a powerful transformation. Hydroxylamine-derived reagents are effective for this purpose, enabling the conversion of diverse monocyclic and fused aromatic compounds into the corresponding primary and N-alkyl arylamines. nih.gov In these reactions, the relatively weak RSO2O-N bond of O-(sulfonyl)hydroxylamines functions as an internal oxidant. nih.gov Dirhodium-catalyzed C-H amination using these reagents is operationally simple, scalable, and proceeds rapidly at or below ambient temperature, furnishing arylamines with good yields and regioselectivity. nih.gov Titanium(III)-mediated reactions have also been developed for the C-H amination of electron-rich heteroarenes with hydroxylamine under mild conditions. nih.gov These methods provide a direct route to valuable aniline (B41778) building blocks. rsc.org

A representative table of this transformation is shown below.

| Arene Substrate | Aminating Agent Class | Catalyst | Conditions | Product |

| Mesitylene | N-alkyl-O-tosylhydroxylamine | Rh₂(esp)₂ | 0 °C, 30 min | N-alkyl aniline |

| Electron-rich (hetero)arenes | Hydroxylamine | Ti(III) salt | Room Temperature, <30 min | Primary aniline |

Olefin Aziridination and Difunctionalization

O-alkenyl hydroxylamines and related compounds are versatile reagents for the functionalization of olefins. One key application is in aziridination, the formation of three-membered nitrogen-containing rings. Rhodium(II)-catalyzed reactions using hydroxylamine-O-sulfonic acids (HOSA) have been developed for the direct and stereospecific N-H and N-alkyl aziridination of unactivated olefins. nih.govchemrxiv.orgtcichemicals.com This method is advantageous as it uses inexpensive, readily available, and nitro-free aminating agents. nih.gov

In addition to aziridination, these reagents can be used for olefin difunctionalization, where two different functional groups are installed across the double bond. nih.gov For example, anomeric amides (N-halogenated O-activated hydroxylamines) can react directly with olefins without a catalyst to yield N-haloalkyl O-activated hydroxylamines. chemrxiv.org These multifunctional products serve as valuable building blocks for more complex N-heterocycles. chemrxiv.org Iron-catalyzed aminochlorination reactions have also been developed using O-pivaloylated hydroxylammonium reagents in combination with a chloride source. nih.gov Recently, biocatalytic approaches using engineered nonheme iron enzymes have enabled direct alkene aminoazidation to produce chiral 2-azidoamines. nih.gov

Formation of Oximes and Hydroxamic Acids

Hydroxylamine derivatives are fundamental reagents for the synthesis of oximes and hydroxamic acids. e-bookshelf.de this compound, upon neutralization, can react with aldehydes and ketones to form the corresponding O-(But-2-enyl) oximes. This condensation reaction is a classic and reliable method for preparing oximes, which are useful as protecting groups for carbonyls and as intermediates in various synthetic transformations, such as the Beckmann rearrangement. researchgate.net The reaction is typically carried out in the presence of a mild base to free the hydroxylamine from its hydrochloride salt. researchgate.net

Similarly, O-But-2-enyl-hydroxylamine can react with carboxylic acid derivatives, such as acid chlorides, esters, or anhydrides, to produce O-alkenylated hydroxamic acids. nih.gov Hydroxamic acids are an important class of compounds with diverse applications, including as metal chelators and enzyme inhibitors. e-bookshelf.de The N-O bond in hydroxylamines acts as the nucleophile in these acylation reactions. organic-chemistry.org

Oxime Formation from Aldehydes and Ketones

The reaction of this compound with aldehydes and ketones provides a direct route to the corresponding O-but-2-enyl oximes. This transformation is a condensation reaction, where the nucleophilic nitrogen of the hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. quora.comwikipedia.orgbyjus.com The subsequent elimination of a water molecule results in the formation of a carbon-nitrogen double bond, characteristic of the oxime functional group. byjus.comresearchgate.net The reaction is typically carried out in a weakly acidic medium, which facilitates the protonation of the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. byjus.com

The formation of oximes from aldehydes results in aldoximes, while ketones yield ketoximes. wikipedia.orgbyjus.com Due to the presence of the but-2-enyl group, the resulting oximes can be further elaborated, for instance, through reactions involving the alkene functionality. The reaction of this compound with various carbonyl compounds demonstrates the broad applicability of this reagent in synthetic organic chemistry.

Table 1: Examples of O-But-2-enyl Oxime Formation

| Carbonyl Compound | Product | Class |

|---|---|---|

| Acetaldehyde | Acetaldehyde O-but-2-enyl oxime | Aldoxime |

| Acetone | Acetone O-but-2-enyl oxime | Ketoxime |

| Benzaldehyde | Benzaldehyde O-but-2-enyl oxime | Aldoxime |

Hydroxamic Acid Synthesis via Activated Carboxylic Acids

Hydroxamic acids are a class of organic compounds with the general formula R-C(=O)N(OH)R'. The synthesis of O-but-2-enyl-hydroxamic acids can be achieved through the reaction of this compound with activated carboxylic acid derivatives. wikipedia.org Common methods for activating carboxylic acids include their conversion to acyl chlorides, esters, or the use of coupling reagents. wikipedia.orgnih.gov

The general strategy involves the nucleophilic attack of the hydroxylamine nitrogen on the activated carbonyl carbon of the carboxylic acid derivative. This is followed by the departure of a leaving group (e.g., chloride from an acyl chloride or an alkoxide from an ester), leading to the formation of the hydroxamic acid. The use of O-protected hydroxylamines, such as O-benzylhydroxylamine, is a common tactic to avoid side reactions, with the protecting group being removed in a subsequent step. nih.gov Similarly, the but-2-enyl group in O-But-2-enyl-hydroxylamine can serve as a protecting group that can potentially be removed or modified later in a synthetic sequence.

Table 2: Methods for Activating Carboxylic Acids for Hydroxamic Acid Synthesis

| Activating Method | Activated Intermediate | Leaving Group |

|---|---|---|

| Acyl Chloride Formation | Acyl Chloride | Cl⁻ |

| Esterification | Ester | RO⁻ |

| Carbodiimide Coupling | O-Acylisourea | N,N'-dicyclohexylurea |

Hydroxamic Acid Derivatives for Peptide Coupling Additives

In the intricate process of peptide synthesis, the formation of the amide bond between amino acids must be efficient and minimize the loss of chiral integrity (racemization). luxembourg-bio.com Hydroxylamine derivatives have been developed as additives for peptide coupling reactions to achieve this. researchgate.netresearchgate.net These additives function by reacting with the activated carboxylic acid of an amino acid to form a highly reactive intermediate, an active ester. luxembourg-bio.com This active ester then readily reacts with the amino group of the next amino acid in the sequence to form the desired peptide bond.

The use of hydroxylamine-based additives, such as 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives, has been a cornerstone of peptide synthesis. researchgate.net These additives are known to suppress racemization and improve coupling efficiency. researchgate.net While this compound itself is not a standard peptide coupling additive, its derivative, O-but-2-enyl hydroxamic acid, could conceptually play a similar role. The general principle involves the in-situ formation of an O-acyl hydroxamic acid, which then acts as an activated species for amide bond formation. nih.govresearchgate.net

Prebiotic Chemical Pathways and Hydroxylamine Involvement

The origin of life on Earth and the formation of the first biomolecules are central questions in prebiotic chemistry. royalsocietypublishing.orgacs.org Hydroxylamine has been implicated as a key player in the abiotic synthesis of amino acids and other essential organic compounds under conditions mimicking the primitive Earth. nih.govnih.govarxiv.org Research has shown that heating aqueous mixtures of simple molecules believed to be present on the early Earth, such as formaldehyde (B43269) and hydroxylamine hydrochloride, can lead to the formation of amino acids like glycine. royalsocietypublishing.orgnih.gov

The involvement of hydroxylamine in prebiotic pathways is significant because it provides a plausible route for the formation of the building blocks of proteins. nih.gov For instance, the reaction of α-ketoacids with ammonia (B1221849) sources, which can include hydroxylamine, is a proposed pathway for the prebiotic synthesis of α-amino acids, mirroring aspects of modern biological pathways. nih.govresearchgate.netresearchgate.netastrobiology.com The presence of hydroxylamine on dust grains in interstellar space has also been investigated, suggesting that the precursors for life's building blocks could have extraterrestrial origins. arxiv.org The study of hydroxylamine's role in these ancient chemical processes continues to provide insights into how life may have emerged from a non-living world. nih.govnasa.govnih.govmdpi.com

Analytical and Spectroscopic Characterization in Research of O but 2 Enyl Hydroxylamine Hydrochloride

Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques are indispensable for determining the precise arrangement of atoms and bonds within the O-But-2-enyl-hydroxylamine hydrochloride molecule. Each method provides unique and complementary information, leading to an unambiguous structural assignment.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For this compound, electrospray ionization (ESI) is a common technique used for polar and salt-like compounds.

In an ESI-MS experiment, the molecule is typically observed as its protonated form, [M+H]⁺, where M is the free base (O-But-2-enyl-hydroxylamine). The expected exact mass for the free base (C₄H₉NO) is 87.0684 u. The mass spectrometer would detect a cation with a mass-to-charge ratio (m/z) corresponding to this value plus the mass of a proton. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Fragmentation patterns observed in tandem MS (MS/MS) experiments can further confirm the structure by showing the loss of specific neutral fragments from the parent ion.

| Ion Species | Formula | Calculated Exact Mass (m/z) |

| Free Base (M) | C₄H₉NO | 87.0684 |

| Protonated Molecule [M+H]⁺ | C₄H₁₀NO⁺ | 88.0757 |

| This table illustrates the expected mass values for the uncharged free base and its protonated form. |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsional angles.

While a crystal structure specific to this compound is not publicly available, studies on related chiral hydroxylamines have successfully used this method to confirm stereochemistry. researchgate.net If this compound were to be synthesized in a chiral form or as a co-crystal, X-ray crystallography would be the definitive method to determine its absolute configuration. The technique was instrumental in confirming the structure of a complex chiral hydroxylamine (B1172632), revealing the syn stereochemistry between substituents. researchgate.net This highlights the power of the method for unambiguous structural proof.

Mechanistic Probes and Kinetic Studies

Beyond static structural characterization, it is crucial to understand how this compound behaves in chemical reactions. Kinetic studies and mechanistic probes provide insight into reaction pathways and the factors that control reaction rates.

Linear Free Energy Relationships (LFER) for Elucidating Rate-Determining Steps

Linear Free Energy Relationships (LFERs) are a cornerstone of physical organic chemistry used to study reaction mechanisms. wikipedia.org They correlate the rate constants (kinetics) of a series of related reactions with their equilibrium constants (thermodynamics). libretexts.org The Hammett equation is a well-known example of an LFER that relates reaction rates to substituent electronic effects. youtube.com

In the context of reactions involving this compound, an LFER study could be designed by synthesizing a series of derivatives with different substituents on the butenyl chain. By measuring the rate of a specific reaction for each derivative, a plot of the logarithm of the rate constant (log k) versus a parameter that describes the substituent's electronic effect (e.g., the Hammett σ constant) can be constructed.

The slope of this plot (the reaction constant, ρ) provides valuable information about the rate-determining step.

A significant positive ρ value indicates that electron-withdrawing groups accelerate the reaction, suggesting the buildup of negative charge in the transition state.

A significant negative ρ value implies that electron-donating groups accelerate the reaction, indicating the buildup of positive charge.

A small ρ value suggests that electronic effects are not a dominant factor in the rate-determining step, which might point to a radical mechanism.

Such studies are powerful tools for distinguishing between different possible reaction pathways and for understanding the electronic demands of the transition state. youtube.com

Deuterium (B1214612) Labeling Experiments for Mechanistic Insight

Deuterium labeling is a powerful technique to elucidate reaction mechanisms by tracing the fate of specific hydrogen atoms. In the context of reactions involving this compound, deuterium atoms could be strategically incorporated into the molecule to provide mechanistic insights into rearrangements, additions, or oxidation-reduction reactions.

For instance, in studies of allylic aminations or rearrangements, selective deuteration of the butenyl chain would be informative. The position of the deuterium label in the product, as determined by 2H NMR spectroscopy or mass spectrometry, could distinguish between different mechanistic pathways, such as those involving concerted versus stepwise processes, or different transition states.

Table 1: Potential Deuterium Labeling Strategies and Mechanistic Questions for this compound

| Labeled Position | Potential Reaction Studied | Mechanistic Question Addressed |